molecular formula C21H24ClN3O B11421188 N-{3-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-methylpropanamide

N-{3-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-methylpropanamide

Cat. No.: B11421188
M. Wt: 369.9 g/mol
InChI Key: GDOMNMIHKHRZSK-UHFFFAOYSA-N
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Description

N-(3-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-METHYLPROPANAMIDE is a synthetic compound that belongs to the class of benzodiazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of the benzodiazole ring and the chlorophenyl group imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-METHYLPROPANAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Propyl Chain: The propyl chain can be attached through a nucleophilic substitution reaction using a suitable alkyl halide.

    Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the intermediate with 2-methylpropanoic acid or its derivatives under appropriate coupling conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(3-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-METHYLPROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzodiazole or chlorophenyl moieties, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-METHYLPROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: It is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.

    Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.

Mechanism of Action

The mechanism of action of N-(3-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain signaling pathways, affecting cellular functions such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-METHYLPROPANAMIDE is unique due to the presence of both the benzodiazole and chlorophenyl moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H24ClN3O

Molecular Weight

369.9 g/mol

IUPAC Name

N-[3-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]propyl]-2-methylpropanamide

InChI

InChI=1S/C21H24ClN3O/c1-15(2)21(26)23-13-5-8-20-24-18-6-3-4-7-19(18)25(20)14-16-9-11-17(22)12-10-16/h3-4,6-7,9-12,15H,5,8,13-14H2,1-2H3,(H,23,26)

InChI Key

GDOMNMIHKHRZSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl

Origin of Product

United States

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